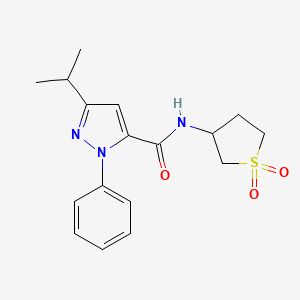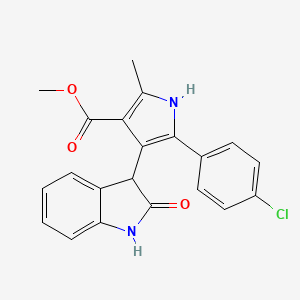
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a tetrazole ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the substituents on the benzamide or carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in biological assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that feature carbazole or tetrazole rings. Similar compounds include:
Carbazole derivatives: Such as 9-ethylcarbazole and 3,6-dibromocarbazole.
Tetrazole derivatives: Such as 5-aminotetrazole and 1-phenyl-1H-tetrazole.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.
Propriétés
Formule moléculaire |
C23H24N6O2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H24N6O2/c1-13-7-9-17(22(14(13)2)29-12-24-27-28-29)23(30)26-20-6-4-5-16-18-11-15(31-3)8-10-19(18)25-21(16)20/h7-12,20,25H,4-6H2,1-3H3,(H,26,30) |
Clé InChI |
PDXFYVHUGSWHEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)N5C=NN=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)

![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)
![3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one](/img/structure/B14934294.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B14934306.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
![Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B14934318.png)
